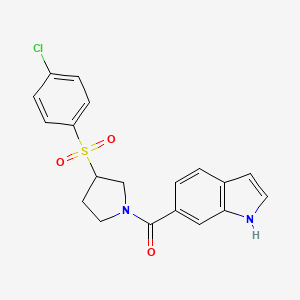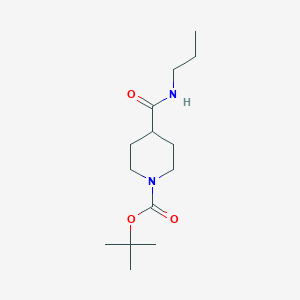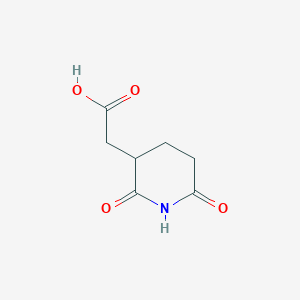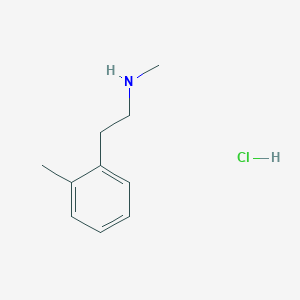
1,1-dichloro-6-(2-phenylpropan-2-yl)naphthalen-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-dichloro-6-(2-phenylpropan-2-yl)naphthalen-2(1H)-one, commonly known as DDNP, is a synthetic organic compound that has been used in scientific research for many years. It is a yellow crystalline powder that is soluble in organic solvents such as acetone and chloroform. DDNP has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Applications De Recherche Scientifique
Environmental Impact and Analysis
Polychlorinated naphthalenes (PCNs), which include chloronaphthalenes, are widespread global environmental pollutants. They accumulate in biota and can contribute to the aryl hydrocarbon (Ah) receptor-mediated mechanism of toxicity. These compounds' sources include technical PCN formulations, polychlorinated biphenyl formulations, and thermal processes in the presence of chlorine (Falandysz, 1998).
Organic Synthesis and Characterization
- Hydrogen Bonding Effects: The study of catechols and naphthalene diols has revealed insights into hydrogen bonding's role in affecting H-atom donating abilities. This research is relevant for understanding the chemical properties of hydroxyl-containing naphthalene derivatives (Foti, Barclay, & Ingold, 2002).
- Synthesis of Derivatives: N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives, including those with naphthalen-1yl substituents, have been synthesized and characterized, highlighting methods to modify naphthalene cores for various applications (Özer, Arslan, VanDerveer, & Külcü, 2009).
Theoretical Studies and Mechanisms
- Formation Mechanisms in Extreme Conditions: The formation mechanisms of naphthalene and indene have been studied in various extreme conditions, including combustion flames and the interstellar medium. This research provides insights into PAH formation and growth in different environments (Mebel, Landera, & Kaiser, 2017).
Propriétés
IUPAC Name |
1,1-dichloro-6-(2-phenylpropan-2-yl)naphthalen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2O/c1-18(2,14-6-4-3-5-7-14)15-9-10-16-13(12-15)8-11-17(22)19(16,20)21/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVZTGULVHSALF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC3=C(C=C2)C(C(=O)C=C3)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



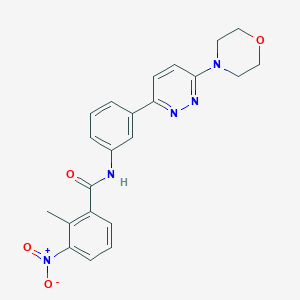
![2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2527436.png)
